![molecular formula C22H21N3O5S B13365822 N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B13365822.png)
N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a tetrahydrothiophene dioxide moiety with an isoindoloquinazoline core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Formation of the Tetrahydrothiophene Dioxide Moiety: This step typically involves the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.
Synthesis of the Isoindoloquinazoline Core: This core structure can be synthesized through a series of cyclization reactions involving appropriate precursors like phthalic anhydride and anthranilic acid.
Coupling Reactions: The final step involves coupling the tetrahydrothiophene dioxide moiety with the isoindoloquinazoline core using suitable coupling agents and conditions.
Analyse Des Réactions Chimiques
N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the dioxo groups, converting them into hydroxyl groups under mild reducing conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity can be explored for developing new pharmaceuticals or studying biochemical pathways.
Medicine: The compound may serve as a lead compound for drug discovery, particularly in targeting specific molecular pathways involved in diseases.
Industry: Its chemical properties can be utilized in the development of new materials or as intermediates in industrial processes.
Mécanisme D'action
The mechanism of action of N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide can be compared with other compounds that feature similar structural motifs:
N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-beta-alanine: This compound shares the tetrahydrothiophene dioxide moiety but differs in the rest of its structure.
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxyphenyl)benzamide: Another compound with the tetrahydrothiophene dioxide moiety, but with a different aromatic core.
The uniqueness of this compound lies in its combination of the tetrahydrothiophene dioxide moiety with the isoindoloquinazoline core, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H21N3O5S |
|---|---|
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[(1,1-dioxothiolan-3-yl)methyl]acetamide |
InChI |
InChI=1S/C22H21N3O5S/c26-19(23-11-14-9-10-31(29,30)13-14)12-24-20-15-5-1-2-6-16(15)22(28)25(20)18-8-4-3-7-17(18)21(24)27/h1-8,14,20H,9-13H2,(H,23,26) |
Clé InChI |
KOFAQLCNPADDLU-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1CNC(=O)CN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


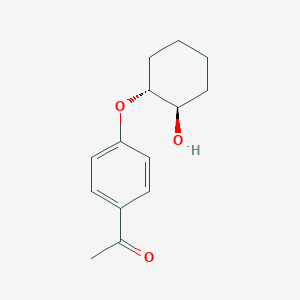
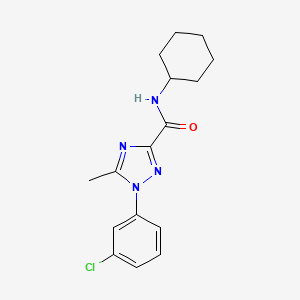
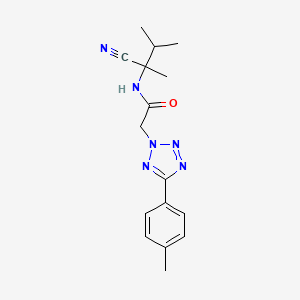
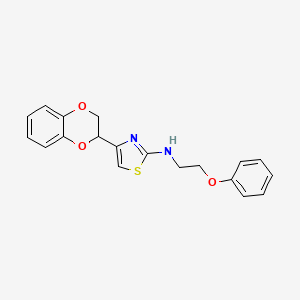
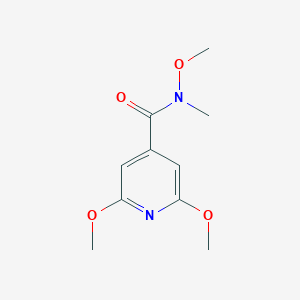
![2-Methyl-3-[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13365787.png)
![6-(2-Iodophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365796.png)
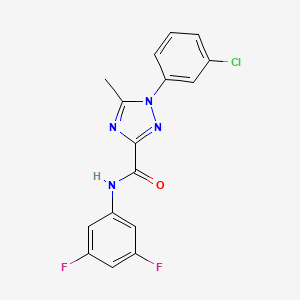
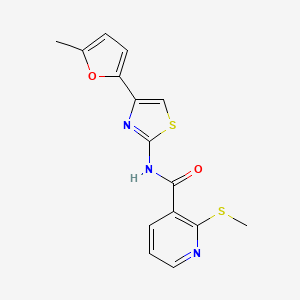
![6-[(2,6-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365814.png)
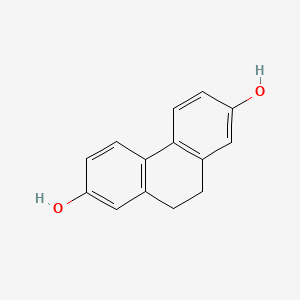
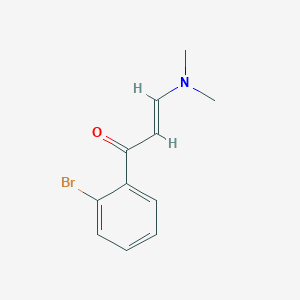
methyl]-2-(dimethylamino)-4(3H)-pyrimidinone](/img/structure/B13365844.png)
![3-[(Benzylsulfanyl)methyl]-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365845.png)
